molecular formula C21H19N5O3S B2580384 N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide CAS No. 578762-44-4

N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide

Cat. No.: B2580384
CAS No.: 578762-44-4
M. Wt: 421.48
InChI Key: JKXROJBYNHLCPM-UHFFFAOYSA-N
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Description

N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is a structurally complex molecule featuring a fused pyrrolo[2,3-b]quinoxaline core. Key substituents include:

  • 3-tosyl group (p-toluenesulfonyl): Introduces steric bulk and lipophilicity.
  • Cyclopropanecarboxamide: Likely improves metabolic stability due to the rigid cyclopropane ring.

This compound is hypothesized to target pathways involving cystic fibrosis transmembrane conductance regulator (CFTR) or kinases, given structural similarities to known modulators .

Properties

IUPAC Name

N-[2-amino-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-12-6-10-14(11-7-12)30(28,29)18-17-20(24-16-5-3-2-4-15(16)23-17)26(19(18)22)25-21(27)13-8-9-13/h2-7,10-11,13H,8-9,22H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXROJBYNHLCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)NC(=O)C5CC5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoxaline ring system.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonylation reaction, typically using tosyl chloride in the presence of a base such as pyridine.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine source.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved through amidation reactions using cyclopropanecarboxylic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the tosyl group, converting it to a sulfonamide or even further to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the tosyl group.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonamide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. It can interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analysis

The compound is compared below with N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives , a class of CFTR modulators described in a 2021 European patent ().

Table 1: Structural and Hypothesized Functional Differences
Feature Target Compound N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivative
Core Structure Pyrrolo[2,3-b]quinoxaline (fused heterocycle) Pyridine ring
Sulfonyl Group Tosyl (p-toluenesulfonyl) Pyridin-2-ylsulfonyl
Key Substituents 2-amino, cyclopropanecarboxamide Cyclopropanecarboxamide
Hypothesized Target Potential kinase or CFTR modulation Explicitly targets CFTR-mediated diseases
Lipophilicity High (due to tosyl group) Moderate (pyridinylsulfonyl less lipophilic than tosyl)
Metabolic Stability Likely enhanced (cyclopropane rigidity) Likely enhanced (shared cyclopropane motif)

Key Differences and Implications

Core Structure: The pyrroloquinoxaline core in the target compound is associated with kinase inhibition (common in oncology targets), whereas the pyridine core in the patent derivative is linked to CFTR modulation. This suggests divergent therapeutic applications. The fused quinoxaline system may improve DNA intercalation or protein-binding affinity compared to simpler heterocycles.

The pyridinylsulfonyl group in the patent compound balances lipophilicity and polarity, favoring CFTR binding .

Amino Group: The 2-amino substituent in the target compound could facilitate hydrogen bonding with target proteins, a feature absent in the patent derivative.

Research Findings and Limitations

Patent-Based Insights ()

  • The patent highlights cyclopropanecarboxamide derivatives as promising CFTR modulators, with pyridinylsulfonyl variants showing efficacy in preclinical models .
  • Structural analogs lacking the pyrroloquinoxaline core may prioritize CFTR selectivity over kinase inhibition.

Knowledge Gaps

  • No direct data on the target compound’s potency (e.g., IC50), bioavailability, or toxicity.
  • The impact of the pyrroloquinoxaline core on CFTR activity remains speculative.

Biological Activity

N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide is a complex organic compound that has attracted attention due to its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its biological significance. The tosyl group enhances the compound's electronic properties, potentially influencing its interaction with biological targets. The cyclopropanecarboxamide moiety may contribute to the overall stability and reactivity of the molecule.

The mechanism of action for this compound involves its ability to interact with specific molecular targets such as kinases and other enzymes. These interactions can lead to inhibition of enzymatic activity or modulation of signaling pathways critical for cancer cell proliferation and survival.

Table 1: Mechanistic Insights

TargetMechanismEffect
EphA3 KinaseInhibitionReduces tumor growth in lymphoma models
PDE-4 EnzymeInhibitionInduces apoptosis in zebrafish models

Biological Activity in Cancer Models

Recent studies have demonstrated that compounds related to the pyrrolo[2,3-b]quinoxaline scaffold exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth in lymphoma models.

Case Study: Efficacy Against Lymphoma

In a study evaluating the efficacy of quinoxaline derivatives, this compound was tested in vivo. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong anti-cancer properties attributed to its kinase inhibitory activity .

Inhibition Profiles

The compound's inhibition profile has been characterized using various assays. Notably, it has been shown to inhibit EphA3 and EphB4 kinases effectively. These kinases are involved in critical cellular processes such as angiogenesis and cell migration.

Table 2: Inhibition Data

CompoundTarget KinaseIC50 (nM)Selectivity
Compound AEphA35.4High
Compound BEphB489Moderate

Gene Expression Profiling

Gene expression analysis following treatment with this compound revealed alterations in pathways associated with cell cycle regulation and apoptosis. Notably, K562 leukemia cells exhibited a significant downregulation of genes promoting cell survival when treated with this compound.

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